REACTION_SMILES
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[CH3:19][C:20](=[O:21])[OH:22].[CH:1](=[O:2])[c:3]1[cH:4][cH:5][c:6]2[c:10]([cH:11]1)[O:9][CH2:8][O:7]2.[OH2:23].[S:12]1[C:13](=[S:14])[NH:15][C:16](=[O:17])[CH2:18]1>>[CH:1]([c:3]1[cH:4][cH:5][c:6]2[c:10]([cH:11]1)[O:9][CH2:8][O:7]2)=[C:18]1[S:12][C:13](=[S:14])[NH:15][C:16]1=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc2c(c1)OCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CSC(=S)N1
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Name
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Type
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product
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Smiles
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O=C1NC(=S)SC1=Cc1ccc2c(c1)OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |